molecular formula C17H16N6O B6575393 N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-58-1

N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B6575393
CAS No.: 1105252-58-1
M. Wt: 320.3 g/mol
InChI Key: XZILSGXGLCPBKD-UHFFFAOYSA-N
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Description

N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a para-methylphenyl (p-tolyl) group at the N4 position and a furan-2-ylmethyl substituent at the N6 position. The compound’s structural framework allows for versatile interactions with biological targets, influenced by the electronic and steric properties of its substituents.

Properties

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-11-4-6-12(7-5-11)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H3,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZILSGXGLCPBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. For instance, the reaction of 2-bromo-5-nitrofuran with hydrazine hydrate can yield the furan-substituted hydrazine, which can then be reacted with a pyrimidine derivative to form the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like Pd(PPh3)4/K2CO3 can be employed to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro group in intermediates can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ni) are commonly employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines .

Scientific Research Applications

N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation and increased cell death .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Variations and Substituent Effects

N4 Substituents
  • The additional methyl group at position 1 of the pyrazolo ring (in ) may further influence conformational stability .
  • N4-(3-Chloro-4-methylphenyl) (): The chloro group introduces electron-withdrawing effects, which could alter electronic distribution and binding kinetics compared to the p-tolyl group .
N6 Substituents
  • N6-(Halogenated Benzene) (): Replacement with a hydrophobic halogenated benzene (e.g., in compound 7_3d3) significantly enhanced inhibitory activity (IC50 = 0.4 µM) but may reduce solubility .

Physicochemical Properties

Compound Name Molecular Weight Solubility (µg/mL) logP (Predicted) Key Substituent Effects
Target Compound 336.37 Not reported ~2.8 Furan (polarity), p-tolyl (hydrophobic)
N4-(3,4-Dimethylphenyl)-N6-(furan-2-ylmethyl) () 348.41 Not reported ~3.1 Additional methyl at pyrazolo position 1
7_3d3 () ~400 (est.) Low ~4.2 Halogenated benzene (high hydrophobicity)
PR5-LL-CM01 () 401.51 Not reported ~2.5 Dimethylaminoethyl (enhanced solubility)
N4-(3-Chloro-4-methylphenyl)-N6-ethyl () 316.79 0.5 ~3.5 Chloro group (electron-withdrawing)
  • Solubility: The target compound’s solubility is likely comparable to (0.5 µg/mL), given the absence of solubilizing groups. Modifications like dimethylamino () or morpholinoethyl () improve aqueous solubility.

Biological Activity

N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with furan and p-tolyl substituents. Its molecular formula is C14H15N5OC_{14}H_{15}N_5O with a molecular weight of approximately 269.31 g/mol. The presence of the furan ring is significant for its biological interactions.

This compound exerts its biological effects primarily through:

  • Enzyme Inhibition : The compound shows promise as an inhibitor of various kinases, particularly Src kinase, which is involved in cancer cell proliferation and survival. In studies, it exhibited IC50 values indicating effective inhibition of this pathway .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may inhibit bacterial growth through mechanisms that could involve interference with bacterial enzyme functions .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific functional groups in modulating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Furan Substituent : The furan group enhances lipophilicity and may improve membrane permeability.
  • P-Tolyl Group : This moiety is critical for enhancing interaction with target enzymes due to its hydrophobic characteristics.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
N6-FuranA5498.21EGFR inhibition
N6-FuranHCT-11619.56EGFR inhibition
N6-FuranSrc Kinase0.47Src kinase inhibition

These findings indicate that the compound not only inhibits cell proliferation but also affects signaling pathways critical for tumor growth .

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various bacterial strains. The specific antimicrobial activity of this compound remains to be fully elucidated but initial results are promising .

Case Studies

  • Src Kinase Inhibition : A study demonstrated that compounds similar to N6-(furan-2-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine showed potent Src kinase inhibitory activity with IC50 values ranging from 0.47 µM to 5.1 µM depending on structural modifications . This highlights the potential for developing targeted therapies for cancers driven by Src signaling.
  • EGFR Inhibition : Another investigation focused on pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR. Compounds within this class demonstrated significant anti-proliferative effects against lung and colorectal cancer cell lines .

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